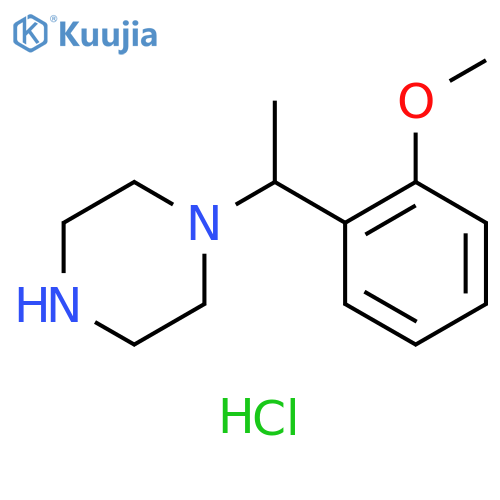

Cas no 1955548-33-0 (dihydrochloride)

dihydrochloride 化学的及び物理的性質

名前と識別子

-

- dihydrochloride

-

- インチ: 1S/C13H20N2O.ClH/c1-11(15-9-7-14-8-10-15)12-5-3-4-6-13(12)16-2;/h3-6,11,14H,7-10H2,1-2H3;1H

- InChIKey: FIGIECFTTAZRTF-UHFFFAOYSA-N

- SMILES: C(N1CCNCC1)(C1C=CC=CC=1OC)C.Cl

dihydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-300305-2.5g |

1-[1-(2-methoxyphenyl)ethyl]piperazine dihydrochloride |

1955548-33-0 | 95.0% | 2.5g |

$1008.0 | 2025-03-19 | |

| Enamine | EN300-300305-5.0g |

1-[1-(2-methoxyphenyl)ethyl]piperazine dihydrochloride |

1955548-33-0 | 95.0% | 5.0g |

$1488.0 | 2025-03-19 | |

| Enamine | EN300-300305-10.0g |

1-[1-(2-methoxyphenyl)ethyl]piperazine dihydrochloride |

1955548-33-0 | 95.0% | 10.0g |

$2209.0 | 2025-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01025547-1g |

1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride |

1955548-33-0 | 95% | 1g |

¥2828.0 | 2023-03-19 | |

| Enamine | EN300-300305-0.05g |

1-[1-(2-methoxyphenyl)ethyl]piperazine dihydrochloride |

1955548-33-0 | 95.0% | 0.05g |

$97.0 | 2025-03-19 | |

| Ambeed | A1089343-1g |

1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride |

1955548-33-0 | 95% | 1g |

$412.0 | 2024-04-22 | |

| Enamine | EN300-300305-1.0g |

1-[1-(2-methoxyphenyl)ethyl]piperazine dihydrochloride |

1955548-33-0 | 95.0% | 1.0g |

$513.0 | 2025-03-19 | |

| Ambeed | A1089343-5g |

1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride |

1955548-33-0 | 95% | 5g |

$1197.0 | 2024-04-22 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01025547-5g |

1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride |

1955548-33-0 | 95% | 5g |

¥8218.0 | 2023-03-19 | |

| Enamine | EN300-300305-0.1g |

1-[1-(2-methoxyphenyl)ethyl]piperazine dihydrochloride |

1955548-33-0 | 95.0% | 0.1g |

$144.0 | 2025-03-19 |

dihydrochloride 関連文献

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

dihydrochlorideに関する追加情報

Recent Advances in the Study of 1955548-33-0 and Its Dihydrochloride Derivative

The chemical compound 1955548-33-0 and its dihydrochloride derivative have recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promising potential in various therapeutic applications. The dihydrochloride form, in particular, has been the focus of several studies due to its enhanced solubility and bioavailability, which are critical factors in drug development.

Recent research has explored the synthesis and optimization of 1955548-33-0 dihydrochloride, aiming to improve its pharmacological properties. A study published in the Journal of Medicinal Chemistry detailed a novel synthetic route that significantly increased the yield and purity of the dihydrochloride form. This advancement is expected to facilitate further preclinical and clinical evaluations, potentially accelerating its transition from the lab to the clinic.

In addition to synthetic improvements, the biological activity of 1955548-33-0 dihydrochloride has been investigated in various disease models. Preliminary results from in vitro and in vivo studies suggest that this compound exhibits potent inhibitory effects on specific molecular targets involved in cancer progression. For instance, a recent study demonstrated its efficacy in suppressing tumor growth in xenograft models, highlighting its potential as a novel anticancer agent.

Another area of interest is the compound's mechanism of action. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate the binding interactions between 1955548-33-0 dihydrochloride and its target proteins. These studies have provided valuable insights into the structural basis of its activity, which could inform the design of more potent and selective analogs.

Despite these promising findings, challenges remain in the development of 1955548-33-0 dihydrochloride as a therapeutic agent. Issues such as metabolic stability, toxicity, and formulation optimization need to be addressed in future studies. However, the progress made so far underscores the compound's potential and the importance of continued research in this area.

In conclusion, the recent advancements in the study of 1955548-33-0 and its dihydrochloride derivative highlight its significant potential in drug discovery and development. The ongoing research efforts are expected to yield further insights into its therapeutic applications, paving the way for its eventual clinical use. This compound represents a promising candidate for addressing unmet medical needs, particularly in the field of oncology.

1955548-33-0 (dihydrochloride) Related Products

- 1155064-87-1(1-(5-methyl-1,2,4-oxadiazol-3-yl)methyl-1H-pyrazole-4-carboxylic acid)

- 2034299-52-8(2-((4-Fluorophenyl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone)

- 162318-34-5(5-ethynyl-2-(2-pyridyl)pyridine)

- 2228180-66-1(1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine)

- 2731012-94-3(rac-(3aR,7aS)-2-acetyl-octahydro-1H-isoindole-1-carboxylic acid)

- 2034548-45-1(2-phenyl-N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}butanamide)

- 1806080-97-6(4-Bromo-6-cyano-3-methoxy-2-(trifluoromethoxy)pyridine)

- 254882-17-2(O1-tert-butyl O2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate)

- 4915-97-3(ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate)

- 921826-64-4(N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-yl)methyl-1-benzofuran-2-carboxamide)